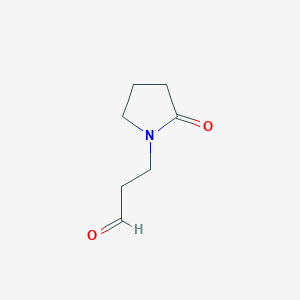

3-(2-Oxopyrrolidin-1-yl)propanal

Description

Properties

CAS No. |

125008-80-2 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)propanal |

InChI |

InChI=1S/C7H11NO2/c9-6-2-5-8-4-1-3-7(8)10/h6H,1-5H2 |

InChI Key |

GODMAJBOTXASKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

The table below highlights structural and functional differences between 3-(2-Oxopyrrolidin-1-yl)propanal and related compounds:

Key Observations:

- Aldehyde Reactivity: The aldehyde group in this compound and 3-(1,3-Dioxoisoindol-2-yl)propanal enables nucleophilic additions, making them valuable in drug synthesis. In contrast, the ester group in Methyl 3-(2-oxopyrrolidin-1-yl)propanoate offers hydrolytic stability .

- Substituent Effects : The pyrrolidone ring in this compound contrasts with the isoindole dione in 3-(1,3-Dioxoisoindol-2-yl)propanal. The latter’s aromaticity may enhance binding affinity in drug targets .

- Biological Activity : The methylthio group in 3-(Methylthio)-propanal contributes to its role as a flavor compound with high odor activity in foods like roasted peanuts .

Lipophilicity and Solubility

- This compound : Low LogP (0.1357) suggests moderate water solubility, advantageous for drug formulation .

- 3-(Methylthio)-propanal : Higher LogP (estimated ~1.5) due to the hydrophobic methylthio group, favoring lipid-rich environments like food matrices .

- Methyl 3-(2-oxopyrrolidin-1-yl)propanoate: The ester group increases lipophilicity (LogP ~0.5–1.0), enhancing membrane permeability .

Research Findings and Trends

- Stability Studies : Aldehyde-containing compounds like this compound require stabilization (e.g., refrigeration or inert atmospheres) due to oxidation susceptibility, unlike ester or amide derivatives .

- Environmental Impact : Propanal derivatives exhibit varying atmospheric behaviors; for example, propanal shows slower degradation than acetone, influencing industrial handling protocols .

Q & A

Basic Research Question

- NMR Spectroscopy :

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrrolidone; aldehyde C=O at ~1720 cm⁻¹) .

How should researchers resolve discrepancies between computational predictions and experimental data regarding the compound's conformation?

Advanced Research Question

- X-ray Crystallography : Determine the solid-state conformation using SHELX-based refinement .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the pyrrolidone ring .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to refine force fields .

What strategies mitigate side reactions during the functionalization of the aldehyde group in this compound?

Advanced Research Question

- Protecting Groups : Use acetals or hydrazones to shield the aldehyde during subsequent reactions .

- Low-Temperature Reactions : Perform nucleophilic additions (e.g., Grignard) at –20°C to reduce aldol condensation .

- Stepwise Reagent Addition : Add electrophiles slowly to minimize overreaction .

What are the typical purification methods for this compound?

Basic Research Question

- Flash Chromatography : Separate impurities using ethyl acetate/hexane gradients .

- Recrystallization : Use 2-propanol or methanol for high-purity crystals .

- Distillation : For thermally stable batches, employ short-path distillation under reduced pressure .

How to analyze the puckering dynamics of the pyrrolidone ring in different solvent environments?

Advanced Research Question

- Dynamic NMR : Monitor ring inversion barriers by variable-temperature ¹H NMR .

- Molecular Dynamics (MD) Simulations : Solvate the compound in explicit solvent models (e.g., water, DMSO) to study conformational flexibility .

- Solvent Polarity Studies : Compare puckering amplitudes in polar vs. nonpolar solvents using Cremer-Pople coordinates .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Moisture Sensitivity : Scale-up requires large-scale inert reactors and strict humidity control .

- Purification Efficiency : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput .

- Reproducibility : Validate critical steps (e.g., cyanide substitution) using process analytical technology (PAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.